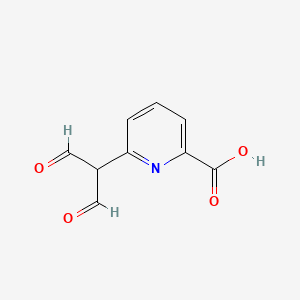

2-(2-Hydroxycarbonyl-6-pyridyl)malondialdehyde

Description

The exact mass of the compound 6-(1,3-dioxopropan-2-yl)pyridine-2-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(1,3-dioxopropan-2-yl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-4-6(5-12)7-2-1-3-8(10-7)9(13)14/h1-6H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLIQUPRRVSTGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C(C=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370618 |

Source

|

| Record name | 6-(1,3-Dioxopropan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212755-80-1 |

Source

|

| Record name | 6-(1-Formyl-2-oxoethyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212755-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1,3-Dioxopropan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(1,3-Dioxopropan-2-yl)picolinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 2-(2-Hydroxycarbonyl-6-pyridyl)malondialdehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded pathway for the synthesis of 2-(2-Hydroxycarbonyl-6-pyridyl)malondialdehyde, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. The document moves beyond a simple recitation of steps to elaborate on the causal factors influencing experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Strategic Overview: A Multi-Step Synthetic Approach

The synthesis of the target molecule, this compound, is most effectively approached from the readily available and structurally related starting material, pyridine-2,6-dicarboxylic acid. The synthetic strategy hinges on a series of selective transformations:

-

Selective Mono-reduction: The initial and critical step involves the selective reduction of one of the two carboxylic acid functionalities to a primary alcohol.

-

Controlled Oxidation: The resulting hydroxymethyl group is then carefully oxidized to the corresponding aldehyde.

-

Formylation: Finally, the malondialdehyde moiety is introduced via a Vilsmeier-Haack reaction.

This sequential approach allows for a high degree of control at each stage, maximizing the yield and purity of the final product.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols & Mechanistic Rationale

Part 1: Selective Mono-reduction of Pyridine-2,6-dicarboxylic Acid

Core Objective: To selectively reduce one of the two carboxylic acid groups of pyridine-2,6-dicarboxylic acid to a primary alcohol, yielding 2-(hydroxymethyl)-6-pyridinecarboxylic acid.

Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve pyridine-2,6-dicarboxylic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of borane-tetrahydrofuran complex (BH₃·THF) (1.1-1.2 eq.) in THF dropwise over 30-60 minutes. The slight excess of the reducing agent ensures complete conversion of one carboxylic acid group.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C. The solvent is then removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure 2-(hydroxymethyl)-6-pyridinecarboxylic acid.

Expertise & Experience: The choice of BH₃·THF is deliberate. It is a mild and selective reducing agent for carboxylic acids. The controlled, low-temperature addition is crucial to prevent over-reduction and to favor the mono-reduced product. Anhydrous conditions are paramount as borane reacts readily with water.

Part 2: Oxidation of 2-(Hydroxymethyl)-6-pyridinecarboxylic Acid

Core Objective: To oxidize the primary alcohol of 2-(hydroxymethyl)-6-pyridinecarboxylic acid to an aldehyde, yielding 2-formyl-6-pyridinecarboxylic acid.

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(hydroxymethyl)-6-pyridinecarboxylic acid (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Oxidant Addition: Add activated manganese dioxide (MnO₂) (5-10 eq.) portion-wise to the solution. The large excess of this solid oxidant is necessary to drive the reaction to completion.

-

Reaction Progression: Stir the heterogeneous mixture vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC.

-

Workup and Purification: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the filter cake with additional solvent. The combined filtrate is then concentrated under reduced pressure to yield the crude 2-formyl-6-pyridinecarboxylic acid. This product is often of sufficient purity for the subsequent step, but can be further purified by recrystallization if necessary.

Expertise & Experience: Activated MnO₂ is the oxidant of choice due to its high selectivity for oxidizing allylic and benzylic-type alcohols to the corresponding aldehydes without over-oxidation to the carboxylic acid.[1] The activity of MnO₂ can vary, hence the use of a significant excess.

Part 3: Vilsmeier-Haack Formylation

Core Objective: To introduce a formyl group at the carbon adjacent to the existing aldehyde, thereby constructing the malondialdehyde functionality.

Methodology:

-

Vilsmeier Reagent Formation: In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃) (2.0-3.0 eq.) dropwise to an excess of anhydrous N,N-dimethylformamide (DMF). Stir this mixture at 0 °C for 30 minutes to generate the Vilsmeier reagent, a chloroiminium salt.[2][3][4][5]

-

Substrate Addition: To the freshly prepared Vilsmeier reagent, add a solution of 2-formyl-6-pyridinecarboxylic acid (1.0 eq.) in anhydrous DMF dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 4-8 hours.

-

Workup and Purification: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate. The product, this compound, will typically precipitate from the aqueous solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent can be performed for further purification.

Expertise & Experience: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich systems.[6] In this case, it proceeds via an enamine intermediate formed from the starting aldehyde and DMF. The electrophilic Vilsmeier reagent then attacks this intermediate. Careful control of temperature during the initial formation of the reagent and subsequent reaction is critical for good yields.

Sources

- 1. Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation [mdpi.com]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. ijpcbs.com [ijpcbs.com]

A Comprehensive Technical Guide to GW4064: A Potent Farnesoid X Receptor Agonist

A Note on Chemical Identity: The inquiry specified CAS number 212755-80-1, which corresponds to 2-(2-Hydroxycarbonyl-6-pyridyl)malondialdehyde[1][2][3][4][5]. However, the scope of the request for an in-depth technical guide relevant to drug development professionals strongly suggests an interest in the widely researched compound GW4064 , a potent farnesoid X receptor (FXR) agonist. This guide will focus on GW4064, a key tool compound in metabolic disease and cholestasis research.

Introduction

GW4064 is a non-steroidal, potent, and selective agonist of the farnesoid X receptor (FXR), a nuclear hormone receptor that plays a pivotal role in the regulation of bile acid, lipid, and glucose homeostasis[6][7][8]. As a ligand-activated transcription factor, FXR is a significant therapeutic target for a variety of metabolic diseases. GW4064, while not a clinical drug candidate due to certain liabilities, remains an indispensable research tool for elucidating the physiological and pathophysiological functions of FXR activation[6]. This guide provides a detailed overview of GW4064's structure, properties, mechanism of action, and its application in experimental research for professionals in drug development.

Physicochemical Properties and Structure

GW4064 is a synthetic isoxazole derivative[9]. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 3-(2,6-Dichlorophenyl)-4-(3'-carboxy-2-chlorostilben-4-yl)oxymethyl-5-isopropylisoxazole | [7] |

| Molecular Formula | C28H22Cl3NO4 | N/A |

| Molecular Weight | 554.84 g/mol | N/A |

| CAS Number | 278779-30-9 | N/A |

| Appearance | Light brown solid | [1] |

| Melting Point | 280°C (decomposes) | [1][4] |

| Solubility | Soluble in DMSO | [6] |

| Stability | Unstable in UV light | [6] |

Structure of GW4064:

The structure of GW4064 features a central isoxazole ring, substituted with a dichlorophenyl group and a stilbene-containing side chain. The stilbene pharmacophore, while contributing to its high potency, is also associated with potential toxicity and instability, limiting its therapeutic development[6].

Mechanism of Action: The Farnesoid X Receptor (FXR) Signaling Pathway

GW4064 exerts its biological effects by binding to and activating FXR. FXR is highly expressed in the liver and intestine, where it functions as a master regulator of bile acid metabolism[8][10].

Upon activation by a ligand such as GW4064, FXR translocates to the cell nucleus and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription[10].

Key Downstream Effects of FXR Activation by GW4064:

-

Bile Acid Homeostasis: A primary function of FXR activation is the suppression of bile acid synthesis. GW4064 induces the expression of the small heterodimer partner (SHP), which in turn inhibits the activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), key transcription factors for cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis[10][11]. This creates a negative feedback loop to control bile acid levels[10].

-

Lipid Metabolism: FXR activation by GW4064 has been shown to lower plasma and liver triglyceride levels. This is achieved through the repression of sterol regulatory element-binding protein-1c (SREBP-1c)-mediated lipogenesis and by reducing the expression of the fatty acid transporter CD36[12].

-

Glucose Metabolism: Activation of FXR can improve insulin sensitivity and decrease the expression of key gluconeogenic enzymes like phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase)[12].

-

Inflammation and Fibrosis: GW4064 has demonstrated anti-inflammatory and anti-fibrotic effects in various models of liver injury. It can inhibit the activation of the NLRP3 inflammasome and reduce inflammatory cell infiltration[11][13].

-

Intestinal Barrier Function: GW4064 has been shown to protect the intestinal epithelial barrier and ameliorate lipopolysaccharide (LPS)-induced intestinal damage through the FXR/αKlotho/βKlotho/FGFs pathway[14].

The following diagram illustrates the core FXR signaling pathway activated by GW4064.

Experimental Protocols and Applications

GW4064 is widely used as a research tool to investigate the therapeutic potential of FXR activation in various disease models. Below are representative experimental protocols.

In Vitro: Luciferase Reporter Assay for FXR Activation

This assay quantifies the ability of a compound to activate FXR in a cellular context.

Methodology:

-

Cell Culture: Plate HEK293T cells in a 96-well plate and allow them to adhere overnight.

-

Transfection: Co-transfect the cells with expression plasmids for human FXR and RXR, along with a luciferase reporter plasmid containing FXREs. Use a transfection reagent like Lipofectamine.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of GW4064 (e.g., 10 pM to 50 µM) or a vehicle control (DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer and a suitable luciferase assay reagent.

-

Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) and plot the dose-response curve to determine the EC50 value.

In Vivo: Amelioration of Cholestatic Liver Injury in a Bile Duct Ligation (BDL) Model

This protocol assesses the hepatoprotective effects of GW4064 in a rat model of cholestasis.

Methodology:

-

Animal Model: Use male Sprague-Dawley rats. Under anesthesia, perform a laparotomy. In the experimental group, ligate the common bile duct in two locations and transect it in between. The sham group undergoes laparotomy without ligation.

-

Drug Administration: 24 hours post-surgery, administer GW4064 (e.g., 30 mg/kg) or vehicle control intraperitoneally once daily for a specified period (e.g., 4 days).

-

Sample Collection: At the end of the treatment period, collect blood via cardiac puncture and harvest liver tissue.

-

Biochemical Analysis: Analyze serum for markers of liver damage, such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin.

-

Histological Analysis: Fix a portion of the liver in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E) to assess necrosis, inflammation, and bile duct proliferation.

-

Gene Expression Analysis: Isolate RNA from another portion of the liver and perform quantitative real-time PCR (qRT-PCR) to measure the expression of FXR target genes (e.g., SHP, BSEP, CYP7A1).

The following diagram outlines the general workflow for an in vivo study using GW4064.

Sources

- 1. This compound | 212755-80-1 [chemicalbook.com]

- 2. 212755-80-1|6-(1,3-Dioxopropan-2-yl)picolinic acid|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. CAS 212755-80-1: 6-(1-Formyl-2-oxoethyl)-2-pyridinecarboxy… [cymitquimica.com]

- 6. apexbt.com [apexbt.com]

- 7. GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. health.selfdecode.com [health.selfdecode.com]

- 9. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Farnesoid X receptor - Wikipedia [en.wikipedia.org]

- 11. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]

- 12. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. mdpi.com [mdpi.com]

An Examination of 2-(2-Hydroxycarbonyl-6-pyridyl)malondialdehyde: A Versatile Pyridine-Based Synthetic Building Block

Abstract: This technical guide provides a detailed overview of 2-(2-Hydroxycarbonyl-6-pyridyl)malondialdehyde, a heterocyclic compound with significant potential in synthetic chemistry and drug discovery. The unique arrangement of a pyridine core, a carboxylic acid, and a malondialdehyde moiety endows this molecule with a rich and versatile reactivity profile. This document consolidates the available chemical and physical properties, discusses its potential synthetic applications based on the reactivity of its constituent functional groups, and outlines its relevance to medicinal chemistry.

Core Molecular Attributes

This compound, also known by its IUPAC name 6-(1,3-dioxopropan-2-yl)pyridine-2-carboxylic acid, is a solid, light brown compound.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₄ | |

| Molecular Weight | 193.16 g/mol | |

| CAS Number | 212755-80-1 | [1][2] |

| Physical State | Solid | |

| Appearance | Light brown solid | [1] |

| Melting Point | 280°C (with decomposition) | [1] |

Synthesis and Reactivity Profile

While specific, peer-reviewed synthesis protocols for this compound are not extensively documented in publicly available literature, its structure suggests a synthetic strategy rooted in the functionalization of a pre-formed pyridine ring. A plausible approach would involve the elaboration of substituents at the 2 and 6 positions of the pyridine nucleus. For instance, a starting material such as 2,6-lutidine could be selectively oxidized to form the corresponding dicarboxylic acid, followed by further chemical manipulation to introduce the malondialdehyde group.

The chemical character of this molecule is dictated by the interplay of its three key functional groups: the pyridine ring, the carboxylic acid, and the malondialdehyde moiety.

-

Pyridine Ring: As an aromatic heterocycle, the pyridine ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The nitrogen atom also provides a site for N-alkylation or coordination to metal centers.

-

Carboxylic Acid: This group can be converted into a variety of other functional groups, such as esters, amides, or acid chlorides, providing a handle for further molecular elaboration.[3] The synthesis of pyridine-2,6-dicarboxamides, for example, often proceeds through the corresponding acyl chlorides.[3]

-

Malondialdehyde Moiety: This 1,3-dicarbonyl system is highly reactive and is a key precursor in many cyclization reactions. Malondialdehydes are known to react with a variety of nucleophiles, including amines, hydrazines, and active methylene compounds, to form a wide range of heterocyclic systems.[4] For instance, malondialdehyde can react with compounds containing primary amino groups to form enamines or with hydrazines to yield pyrazoles.

The workflow for utilizing this compound as a synthetic intermediate is depicted below:

Caption: Synthetic pathways utilizing this compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a vast number of approved drugs.[5][6][7] Its ability to act as a hydrogen bond acceptor and its polar nature contribute to favorable interactions with biological targets and improved pharmacokinetic properties.[6][8] Pyridine derivatives are employed in a wide range of therapeutic areas, including as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[7][8]

This compound serves as a valuable starting material for the synthesis of novel pyridine-containing compounds with potential biological activity. The malondialdehyde functionality is particularly useful for constructing fused heterocyclic systems, which are of great interest in drug design. For example, the reaction with hydrazines can lead to pyrazolyl-pyridine derivatives, a class of compounds known to exhibit a variety of pharmacological effects. Similarly, condensation with amidines or guanidines can afford pyrimidinyl-pyridines.

The general workflow for leveraging this compound in a drug discovery program is as follows:

Caption: Drug discovery workflow using the target molecule as a scaffold.

Experimental Protocols

While specific experimental procedures for this exact molecule are not widely published, the following general protocols for reactions involving its key functional groups can be adapted by skilled researchers.

Protocol 1: General Procedure for Amide Formation from Pyridine-2-carboxylic Acid Moiety

-

Acid Chloride Formation: To a solution of this compound in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added.

-

Reaction Monitoring: Stir the reaction mixture at room temperature until the evolution of gas ceases and the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Solvent Removal: Remove the solvent and excess reagent under reduced pressure.

-

Amidation: Dissolve the crude acid chloride in an appropriate anhydrous solvent and add the desired amine, often in the presence of a non-nucleophilic base like triethylamine.

-

Work-up and Purification: After the reaction is complete, quench the reaction with water, extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography or recrystallization.

Protocol 2: General Procedure for Heterocycle Formation from Malondialdehyde Moiety (e.g., Pyrazole Synthesis)

-

Reaction Setup: Dissolve this compound in a suitable solvent such as ethanol or acetic acid.

-

Nucleophile Addition: Add a stoichiometric amount of hydrazine hydrate or a substituted hydrazine.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is classified as an irritant and may cause skin, eye, and respiratory irritation. Store in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a valuable and reactive building block for synthetic and medicinal chemists. Its trifunctional nature allows for the creation of a diverse array of more complex molecules, particularly novel heterocyclic systems. While detailed studies on this specific compound are limited, its potential, derived from the well-established chemistry of its constituent parts, is significant for the future of drug discovery and materials science.

References

- Gong, Y., et al. (2014).

- Google Patents. (2019). Preparation method of 2, 6-pyridinedicarboxylic acid. CN110229096B.

- RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.

-

Matrix Fine Chemicals. 6-(1,3-DIOXOPROPAN-2-YL)PYRIDINE-2-CARBOXYLIC ACID. Available at: [Link]

- MDPI. (2019).

- Frontiers in Physiology. (2014).

- ACS Publications. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0006112). Available at: [Link]

- PMC. (2022). Malondialdehyde Acetaldehyde-Adduction Changes Surfactant Protein D Structure and Function.

- PMC. (2019).

- PMC. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- ResearchGate. (2009). Synthesis of Hexahydro‐2‐pyrindine (=Hexahydrocyclopenta[c]pyridine) Derivatives as Conformationally Restricted Analogs of the Nicotinic Ligands Arecolone and Isoarecolone.

- Google Patents. (1988). Process for preparing pyridine-2,3-dicarboxylic acid compounds. EP0274379A2.

- MDPI. (2023).

- RSC Publishing. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances.

- MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules.

- Diva-Portal.org. (2007).

Sources

- 1. This compound | 212755-80-1 [chemicalbook.com]

- 2. 6-(1,3-DIOXOPROPAN-2-YL)PYRIDINE-2-CARBOXYLIC ACID | CAS 212755-80-1 [matrix-fine-chemicals.com]

- 3. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Malondialdehyde Acetaldehyde-Adduction Changes Surfactant Protein D Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sarchemlabs.com [sarchemlabs.com]

Technical Guide: Characterization of the Solubility Profile of 2-(2-Hydroxycarbonyl-6-pyridyl)malondialdehyde in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle. From reaction kinetics in synthesis to bioavailability and formulation in drug products, a comprehensive understanding of a compound's solubility is non-negotiable. This guide provides a detailed framework for researchers, chemists, and drug development professionals to determine and interpret the solubility of 2-(2-Hydroxycarbonyl-6-pyridyl)malondialdehyde, a molecule featuring a pyridine core, a carboxylic acid, and a malondialdehyde moiety. We will explore theoretical solubility predictions based on molecular structure, present a gold-standard experimental protocol for thermodynamic solubility determination, and discuss key factors that modulate solubility.

Introduction: A Molecule of Interest

This compound integrates several key functional groups that define its chemical personality and, consequently, its solubility.

-

Pyridine Core: A weakly basic, aromatic heterocycle capable of hydrogen bonding.

-

Carboxylic Acid Group (-COOH): A polar, acidic group that is a strong hydrogen bond donor and acceptor. Its ability to deprotonate to a carboxylate anion at relevant pH values is a critical determinant of aqueous solubility.

-

Malondialdehyde Group (-CH(CHO)₂): A polar moiety with two aldehyde groups, which are effective hydrogen bond acceptors. It can exist in equilibrium with its more polar enol tautomer.

Understanding the solubility of this specific molecule is paramount for its application, whether as a building block in organic synthesis, a chelating agent, or a candidate for biological screening.[1] Poor solubility can hinder reaction efficiency, lead to unreliable results in biological assays, and pose significant challenges for formulation and in vivo administration.[2][3]

Theoretical Assessment: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5][6] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[4][7]

The multiple polar functional groups (carboxylic acid, aldehydes, pyridine nitrogen) in this compound suggest strong intermolecular interactions, including hydrogen bonding and dipole-dipole forces.[4] Therefore, we can make the following qualitative predictions:

-

Poor Solubility in Non-polar Solvents: In solvents like Hexane or Toluene, which interact primarily through weak London dispersion forces, the compound is expected to have very low solubility. The energy required to break the strong solute-solute interactions cannot be compensated by weak solute-solvent interactions.

-

Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are highly polar and can act as hydrogen bond acceptors. They are effective at solvating polar molecules and are often used to prepare stock solutions for biological screening.[8]

-

Variable Solubility in Polar Protic Solvents: Solvents like water, methanol, and ethanol can act as both hydrogen bond donors and acceptors. The solubility in these solvents will be significant. For instance, a structurally related compound, Pyridine-2,6-dicarboxylic acid, exhibits its highest solubility in methanol.[1][9][10] Solubility in protic solvents will also be highly dependent on pH due to the ionizable carboxylic acid and pyridine groups.[11]

Table 1: Properties of Common Organic Solvents for Solubility Screening

| Solvent Class | Example Solvent | Dielectric Constant (ε) at 20°C | Polarity Index | H-Bonding Ability | Predicted Solubility of Target Compound |

| Non-polar | n-Hexane | 1.88 | 0.1 | None | Very Low |

| Toluene | 2.38 | 2.4 | None | Very Low | |

| Polar Aprotic | Dichloromethane (DCM) | 9.08 | 3.1 | Acceptor | Low to Moderate |

| Tetrahydrofuran (THF) | 7.58 | 4.0 | Acceptor | Moderate | |

| Ethyl Acetate | 6.02 | 4.4 | Acceptor | Low to Moderate | |

| Acetonitrile (ACN) | 37.5 | 5.8 | Acceptor | Low | |

| Dimethylformamide (DMF) | 36.7 | 6.4 | Acceptor | High | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Acceptor | High | |

| Polar Protic | Ethanol | 24.5 | 4.3 | Donor & Acceptor | Moderate to High |

| Methanol | 32.7 | 5.1 | Donor & Acceptor | High | |

| Water | 80.1 | 10.2 | Donor & Acceptor | pH-Dependent |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive, quantitative data, the equilibrium or thermodynamic solubility must be measured. The shake-flask method is the internationally recognized gold-standard for this purpose due to its robustness and reliability.[12][13][14]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved compound in the supernatant is constant and represents the thermodynamic solubility.[12][15]

Step-by-Step Methodology

-

Preparation: Add an excess amount of crystalline this compound to a series of vials (e.g., 2 mL glass vials). A common practice is to add approximately 5-10 mg of the compound. An excess of solid must be visible throughout the experiment.[15]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C for biological relevance) and agitation speed (e.g., 300 RPM).[12][15] The equilibration time is critical; a duration of 24 to 48 hours is typically sufficient to ensure equilibrium is reached.[12][15]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet all undissolved solid.

-

Sample Collection: Carefully aspirate a known volume of the clear supernatant. Crucially , this sample must be immediately diluted with a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation of the compound upon any change in temperature or solvent composition.[15]

-

Quantification (HPLC): Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[2][16]

-

Calibration: Prepare a series of standard solutions of the compound of known concentrations in the same diluent.

-

Analysis: Inject the standards and the diluted samples onto the HPLC system.

-

Calculation: Create a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation from this curve to calculate the concentration of the compound in the diluted samples.[17][18] Back-calculate to determine the original concentration in the undiluted supernatant, which is the solubility.

-

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear, concise table. The following table presents exemplar (hypothetical) data for this compound to illustrate how results should be presented.

Table 2: Exemplar Thermodynamic Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (g/L) | Molar Solubility (M)* | Classification |

| n-Hexane | < 0.01 | < 0.1 | < 0.00005 | Practically Insoluble |

| Toluene | < 0.01 | < 0.1 | < 0.00005 | Practically Insoluble |

| Dichloromethane | 0.5 | 0.5 | 0.0024 | Sparingly Soluble |

| Ethyl Acetate | 0.8 | 0.8 | 0.0038 | Sparingly Soluble |

| Acetonitrile | 1.2 | 1.2 | 0.0057 | Slightly Soluble |

| Ethanol | 15.0 | 15.0 | 0.0718 | Soluble |

| Methanol | 35.0 | 35.0 | 0.1675 | Freely Soluble |

| DMSO | > 200 | > 200 | > 0.957 | Very Soluble |

| Calculated based on a hypothetical Molecular Weight of 209.15 g/mol . |

This data clearly demonstrates the trend predicted by theory: solubility increases significantly with solvent polarity and hydrogen bonding capability.

Conclusion

This guide has outlined a comprehensive strategy for characterizing the solubility of this compound. By combining theoretical predictions based on molecular structure with rigorous experimental determination using the shake-flask method, researchers can generate a robust solubility profile. This data is essential for making informed decisions in subsequent research and development, from designing synthetic routes and screening assays to developing viable formulations for preclinical studies. The principles and protocols described herein are broadly applicable to other novel chemical entities, providing a foundational workflow for this critical aspect of chemical and pharmaceutical science.

References

- Vertex AI Search. (n.d.). Polarity and Solubility of Organic Compounds.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.

- Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?

- ChemicalBook. (n.d.). Pyridine-2,6-dicarboxylic acid | 499-83-2.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- ChemicalBook. (n.d.). Pyridine-2,6-dicarboxylic acid CAS#: 499-83-2.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- ChemicalBook. (n.d.). Pyridine-2,6-dicarboxylic acid 499-83-2.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- ResearchGate. (2025, August 30). High throughput solubility measurement in drug discovery and development.

- Homework.Study.com. (n.d.). How does polarity affect solubility?

- PubMed Central. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.

- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- YouTube. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility?

- SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers.

- ACS Publications. (2021, July 27). Thermodynamic Modeling and Solubility Parameter of 2,6-Pyridinedicarboxylic Acid in Selected Solvents at Different Temperatures. Journal of Chemical & Engineering Data.

- Phenomenex. (n.d.). HPLC Testing Procedure.

- MedChemExpress. (n.d.). Pyridine-2,6-dicarboxylic acid.

- ACS Publications. (2019, December 17). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics.

- ResearchGate. (n.d.). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities.

- MilliporeSigma. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography.

- Waters Corporation. (n.d.). Identifying and Quantitating Compounds Using HPLC.

- JASCO Global. (2025, December 9). Principles of HPLC (5) Qualitative and quantitative analysis.

- Science.gov. (n.d.). quantitative hplc method: Topics.

Sources

- 1. Pyridine-2,6-dicarboxylic acid | 499-83-2 [amp.chemicalbook.com]

- 2. enamine.net [enamine.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. homework.study.com [homework.study.com]

- 6. youtube.com [youtube.com]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pyridine-2,6-dicarboxylic acid CAS#: 499-83-2 [m.chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pharmatutor.org [pharmatutor.org]

- 12. scielo.br [scielo.br]

- 13. database.ich.org [database.ich.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. quora.com [quora.com]

- 16. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 17. lcms.cz [lcms.cz]

- 18. jasco-global.com [jasco-global.com]

2-(2-Hydroxycarbonyl-6-pyridyl)malondialdehyde stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 2-(2-Hydroxycarbonyl-6-pyridyl)malondialdehyde

Introduction

This compound is a specialized chemical compound with a reactive malondialdehyde moiety attached to a pyridine-2-carboxylic acid scaffold.[1][2] This unique structure makes it a valuable building block in organic synthesis and a potential tool in drug discovery and development. However, the inherent reactivity of the malondialdehyde group presents significant challenges regarding the compound's stability and long-term storage. This guide provides a comprehensive overview of the factors influencing the stability of this compound and offers evidence-based recommendations for its proper storage and handling to ensure its integrity for research applications.

Chemical Profile and Inherent Instability

This compound possesses a molecular formula of C₉H₇NO₄ and a molecular weight of 193.16 g/mol .[2][3] The core of its reactivity lies in the 1,3-dicarbonyl system of the malondialdehyde group. This functionality is susceptible to various reactions that can lead to degradation of the compound.

Malondialdehyde (MDA) and its derivatives are well-known products of lipid peroxidation and are characterized by their high reactivity.[4][5] They can readily react with primary amines, leading to the formation of Schiff bases and other adducts.[6] This reactivity is a double-edged sword; while it allows for versatile chemical modifications, it also makes the compound prone to self-condensation, polymerization, and interaction with atmospheric moisture and nucleophiles.

The pyridinecarboxylic acid component of the molecule also influences its properties. The carboxylic acid group can participate in acid-base reactions, and the pyridine ring can be susceptible to oxidation. The interplay between these functional groups dictates the overall stability profile of the molecule.

Factors Influencing Stability

Several environmental factors can significantly impact the stability of this compound:

-

Temperature: Elevated temperatures can accelerate degradation reactions such as polymerization and decomposition. Studies on malondialdehyde in biological samples have shown that storage at low temperatures is crucial for its stability. For instance, in human plasma, significant changes in MDA values were observed after only three weeks of storage at -20°C.[7]

-

pH: The pH of the local environment can influence the reactivity of both the malondialdehyde and the carboxylic acid moieties. Under acidic conditions, the formation of intermolecular crosslinks can be more extensive.[8]

-

Light: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation pathways.

-

Atmosphere: The presence of oxygen can lead to oxidative degradation of the molecule. The reactive aldehydes are susceptible to oxidation to the corresponding carboxylic acids. Furthermore, the compound's hygroscopic nature means that atmospheric moisture can lead to hydration of the aldehyde groups and facilitate other degradative reactions.

-

Incompatible Materials: Strong oxidizing agents, acids, and bases are incompatible with this compound and can cause its rapid decomposition.[9]

Recommended Storage and Handling Conditions

To maintain the purity and integrity of this compound, strict adherence to proper storage and handling protocols is essential. The following recommendations are based on supplier safety data sheets and general principles for handling reactive chemicals.[10]

Storage Conditions Summary

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer at temperatures below -20°C.[11] For short-term storage, 2-8°C may be acceptable.[12] | Minimizes the rate of thermal degradation and self-reaction. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[3] | Prevents oxidative degradation and hydrolysis from atmospheric moisture. |

| Light | Protect from light by storing in an amber vial or a light-blocking container. | Avoids photochemical degradation. |

| Container | Use a tightly sealed, compatible container. | Prevents exposure to air and moisture. |

Handling Procedures

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[10][14]

-

Avoid the formation of dust when handling the solid material.[9]

-

Use spark-proof tools and equipment to prevent ignition sources.[14]

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing effective stabilization strategies and analytical methods for purity assessment.

Caption: Potential degradation pathways for this compound.

The primary degradation routes for this compound are likely to include:

-

Polymerization and Self-Condensation: The reactive aldehyde groups can undergo aldol-type condensation reactions, leading to the formation of oligomeric and polymeric byproducts.

-

Oxidation: The aldehyde functionalities are susceptible to oxidation to carboxylic acids, particularly in the presence of atmospheric oxygen.

-

Reaction with Nucleophiles: The electrophilic nature of the aldehyde carbons makes them targets for nucleophiles, including water from atmospheric moisture, which can lead to the formation of hydrates and other adducts.

Experimental Protocols for Stability Assessment

A systematic approach to evaluating the stability of this compound involves subjecting the compound to various stress conditions and monitoring its purity over time.

Workflow for Stability Testing

Caption: Experimental workflow for assessing the stability of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh samples of this compound into individual, appropriate containers (e.g., amber glass vials).

-

For solution stability studies, dissolve the compound in a relevant solvent system.

-

-

Application of Stress Conditions:

-

Temperature: Place samples in controlled temperature chambers at various temperatures (e.g., 4°C, 25°C, and an elevated temperature such as 40°C or 60°C).[16]

-

Light: Expose samples to a controlled light source (e.g., a photostability chamber) while keeping a set of control samples in the dark.

-

Atmosphere: Store samples under both ambient air and an inert atmosphere (e.g., by purging the vials with nitrogen before sealing).

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks), withdraw a sample from each stress condition for analysis.

-

-

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC) with UV detection: Develop a stability-indicating HPLC method to separate the parent compound from its degradation products. Quantify the remaining parent compound to determine the degradation rate.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Use LC-MS to identify the molecular weights of the degradation products, providing insights into the degradation pathways.

-

-

Data Analysis:

-

Plot the concentration of the parent compound against time for each condition to determine the degradation kinetics.

-

Characterize the major degradation products to understand the mechanisms of instability.

-

Conclusion

This compound is a reactive and potentially unstable compound. Its long-term stability is critically dependent on storage conditions. By understanding the inherent reactivity of the malondialdehyde moiety and implementing stringent storage and handling protocols—primarily low temperature, inert atmosphere, and protection from light—researchers can ensure the integrity of this valuable chemical. The experimental framework provided in this guide offers a robust approach for systematically evaluating its stability and elucidating its degradation profile, which is essential for its reliable use in scientific research and development.

References

-

NWK-MDA01 Malondialdehyde Protocol - Northwest Life Science Specialties. Available at: [Link]

-

Temporal Trends of Malondialdehyde in Stored Human Plasma - PMC - NIH. (2012-05-08). Available at: [Link]

-

Handling Reactive Chemicals: Precautions and Tips - Cal-Star. (2024-07-24). Available at: [Link]

-

Assessment of Lipid Peroxidation Products in Adult Formulas: GC-MS Determination of Carbonyl and Volatile Compounds Under Different Storage Conditions - MDPI. (2024-11-23). Available at: [Link]

-

Lipid Peroxidation-Derived Aldehydes, 4-Hydroxynonenal and Malondialdehyde in Aging-Related Disorders - PMC - NIH. Available at: [Link]

-

Malondialdehyde, a lipoperoxidation-derived aldehyde, can bring about secondary oxidative damage to proteins - PubMed. Available at: [Link]

-

Introduction of carbonyl groups into proteins by the lipid peroxidation product, malondialdehyde - PubMed. Available at: [Link]

-

Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PubMed Central. Available at: [Link]

-

Interaction of aldehydes derived from lipid peroxidation and membrane proteins - PMC. Available at: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. scbt.com [scbt.com]

- 3. biosynth.com [biosynth.com]

- 4. Lipid Peroxidation-Derived Aldehydes, 4-Hydroxynonenal and Malondialdehyde in Aging-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction of aldehydes derived from lipid peroxidation and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Temporal Trends of Malondialdehyde in Stored Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Introduction of carbonyl groups into proteins by the lipid peroxidation product, malondialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. cal-star.com [cal-star.com]

- 11. 2-(4-Pyridyl)malondialdehyde | 51076-46-1 [amp.chemicalbook.com]

- 12. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 13. fishersci.at [fishersci.at]

- 14. chemicalbook.com [chemicalbook.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Assessment of Lipid Peroxidation Products in Adult Formulas: GC-MS Determination of Carbonyl and Volatile Compounds Under Different Storage Conditions [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-Hydroxycarbonyl-6-pyridyl)malondialdehyde

This guide provides a comprehensive overview of the expected spectroscopic data for the analytical characterization of 2-(2-Hydroxycarbonyl-6-pyridyl)malondialdehyde. Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical principles and practical considerations for interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound.

Introduction

This compound is a unique molecule integrating a pyridine carboxylic acid scaffold with a reactive malondialdehyde functionality. Such compounds are of interest in medicinal chemistry and materials science due to their potential as versatile building blocks and metal chelators. Accurate structural confirmation and purity assessment are paramount, and this is achieved through a combination of spectroscopic techniques. This guide will delve into the expected spectral signatures of this molecule, providing a predictive framework for its analysis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Theoretical Principles of NMR Spectroscopy

NMR spectroscopy is based on the quantum mechanical property of nuclear spin. When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, can align with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency.

-

Chemical Shift (δ): The precise resonant frequency of a nucleus is influenced by its local electronic environment. This variation, known as the chemical shift, is measured in parts per million (ppm) and provides insight into the functional group and electronic nature of the surrounding atoms.

-

Spin-Spin Coupling: The magnetic field of one nucleus can influence that of its neighbors, leading to the splitting of NMR signals. This phenomenon, called spin-spin coupling, provides information about the connectivity of atoms. The magnitude of the splitting is given by the coupling constant (J), measured in Hertz (Hz).

-

Integration: The area under an NMR signal is proportional to the number of nuclei it represents. This allows for the quantitative determination of the relative number of each type of proton in a molecule.

For a deeper understanding of NMR theory, authoritative resources such as "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle are recommended.

¹H NMR Analysis of this compound

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often suitable for carboxylic acids due to its ability to solubilize polar compounds and the exchangeable nature of the acidic proton.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. If necessary, perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish proton-proton correlations.[1]

Data Interpretation:

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments. Due to the tautomeric nature of the malondialdehyde moiety, it can exist in equilibrium between the dialdehyde and various enol forms. The predominant enol form is depicted below, and its expected spectral data are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 14.0 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid will appear as a broad signal at a very downfield chemical shift. |

| ~9.5 - 10.0 | Singlet | 1H | CHO | The aldehydic proton will be a sharp singlet in the downfield region. |

| ~8.2 - 8.4 | Triplet | 1H | Pyridine H-4 | The proton at the 4-position of the pyridine ring will be a triplet due to coupling with the two adjacent protons. |

| ~8.0 - 8.2 | Doublet | 1H | Pyridine H-3 or H-5 | One of the protons at the 3 or 5-position will appear as a doublet. |

| ~7.8 - 8.0 | Doublet | 1H | Pyridine H-5 or H-3 | The other proton at the 3 or 5-position will also be a doublet. |

| ~6.0 - 6.5 | Singlet/Broad | 1H | Enolic OH | The enolic hydroxyl proton signal may be broad and its position can be concentration-dependent. |

| ~5.0 - 5.5 | Singlet | 1H | Methine CH | The methine proton of the malondialdehyde moiety. |

Visualization of Proton Environments:

Caption: Predicted ¹H NMR correlations for the compound.

¹³C NMR Analysis of this compound

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

Data Interpretation:

The ¹³C NMR spectrum will provide complementary information to the ¹H NMR, showing signals for all unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~190 - 200 | Aldehydic C=O | Aldehydic carbons are highly deshielded and appear far downfield. |

| ~165 - 175 | Carboxylic C=O | The carboxylic acid carbonyl carbon appears in this characteristic region. |

| ~150 - 160 | Pyridine C-2 & C-6 | The carbons attached to the nitrogen and the substituents are deshielded. |

| ~138 - 145 | Pyridine C-4 | The carbon at the 4-position of the pyridine ring. |

| ~120 - 130 | Pyridine C-3 & C-5 | The carbons at the 3 and 5-positions of the pyridine ring. |

| ~90 - 100 | Methine C | The central carbon of the malondialdehyde moiety. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Theoretical Principles of IR Spectroscopy

When a molecule absorbs IR radiation, its bonds vibrate by stretching or bending. The frequency of this vibration is dependent on the masses of the atoms and the strength of the bond. A stronger bond and lighter atoms will result in a higher vibrational frequency (wavenumber, cm⁻¹). The IR spectrum is a plot of absorbance or transmittance versus wavenumber.

IR Analysis of this compound

Experimental Protocol:

-

Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is common. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: The sample is placed in the beam of an FTIR (Fourier-Transform Infrared) spectrometer, and the spectrum is recorded.

Data Interpretation:

The IR spectrum will show characteristic absorption bands for the various functional groups in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3080 | C-H stretch | Aromatic (Pyridine) |

| ~2850, ~2750 | C-H stretch | Aldehyde |

| ~1730 - 1700 | C=O stretch | Carboxylic Acid |

| ~1690 - 1670 | C=O stretch | Aldehyde |

| ~1600 - 1570 | C=C and C=N stretch | Pyridine Ring |

Visualization of Key Functional Groups and Vibrational Modes:

Caption: Key functional groups and their expected IR vibrational modes.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Theoretical Principles of Mass Spectrometry

In a mass spectrometer, a sample is first vaporized and then ionized. Common ionization techniques include Electrospray Ionization (ESI), which is a soft ionization method suitable for polar and thermally labile molecules, and Electron Impact (EI), which is a hard ionization technique that causes extensive fragmentation. The resulting ions are then separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

MS Analysis of this compound

Experimental Protocol:

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration.

-

Data Acquisition: The solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph (LC-MS). ESI in both positive and negative ion modes should be performed.

Data Interpretation:

The molecular formula of this compound is C₉H₇NO₄, with a monoisotopic molecular weight of 193.0375 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Expected m/z | Assignment |

| ESI (+) | 194.0448 | [M+H]⁺ (Protonated molecule) |

| ESI (+) | 216.0267 | [M+Na]⁺ (Sodium adduct) |

| ESI (-) | 192.0297 | [M-H]⁻ (Deprotonated molecule) |

| ESI (-) | 148.0393 | [M-H-CO₂]⁻ (Loss of carbon dioxide) |

Visualization of a Potential Fragmentation Pathway:

Sources

The Ascendancy of Pyridyl Malondialdehydes: From Obscurity to Therapeutic Promise

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

In the vast and ever-evolving landscape of medicinal chemistry, certain molecular scaffolds emerge from relative obscurity to capture the attention of the scientific community. Pyridyl malondialdehydes, a class of compounds uniting the well-known pyridine heterocycle with the reactive 1,3-dicarbonyl moiety of malondialdehyde, represent one such intriguing family. This guide provides a comprehensive exploration of the discovery, history, and burgeoning therapeutic potential of these compounds. We will delve into their synthesis, physicochemical properties, and the mechanistic underpinnings of their biological activities, offering a narrative that explains not just the "what" but the "why" behind their growing significance in drug discovery.

I. The Genesis of a Scaffold: A Tale of Two Moieties

The story of pyridyl malondialdehydes is intrinsically linked to the independent histories of its two constituent parts: the pyridine ring and malondialdehyde (MDA).

The Pyridine Ring: A Cornerstone of Heterocyclic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in both natural products and synthetic pharmaceuticals. Its discovery and synthesis have a rich history, with early pioneers like Arthur Hantzsch in 1881 and Aleksei Chichibabin in 1924 developing foundational methods for its construction.[1][2] The Hantzsch pyridine synthesis, a multi-component reaction involving a β-ketoester, an aldehyde, and ammonia, laid the groundwork for accessing a wide array of substituted pyridines.[1][3] Similarly, the Chichibabin synthesis provided a route from aldehydes, ketones, or α,β-unsaturated carbonyls with ammonia.[2] These early methods, though foundational, have been continually refined over the last century to provide more efficient and versatile routes to this critical heterocycle.[4][5][6]

Malondialdehyde: A Double-Edged Sword of Biology

Malondialdehyde (MDA) is a naturally occurring, highly reactive dicarbonyl compound.[7] It is a prominent biomarker of oxidative stress, arising from the degradation of polyunsaturated fatty acids through lipid peroxidation.[8][9] This process can be initiated by reactive oxygen species (ROS) and is implicated in a host of pathological conditions.[8] The high reactivity of MDA stems from its electrophilic nature, allowing it to readily form adducts with nucleophilic biomolecules such as proteins and DNA, leading to cellular dysfunction and genotoxicity.[10] However, this very reactivity also makes it a versatile synthetic building block in organic chemistry.

The convergence of these two chemical entities, the stable, aromatic pyridine and the reactive, bifunctional malondialdehyde, gives rise to the pyridyl malondialdehyde scaffold, a class of molecules with a unique combination of properties that are now being explored for their therapeutic potential.

II. Synthesis and Physicochemical Properties: Crafting the Molecules of Interest

While a definitive historical account of the very first synthesis of a pyridyl malondialdehyde remains elusive in the literature, their preparation can be logically approached through established synthetic methodologies. One of the most plausible and widely applicable methods for their synthesis is the Vilsmeier-Haack reaction .[11][12][13] This reaction allows for the formylation of electron-rich aromatic and heteroaromatic compounds.

The Vilsmeier-Haack Approach: A Plausible Synthetic Route

The Vilsmeier-Haack reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11] This electrophilic iminium salt then reacts with a suitable nucleophilic substrate. In the context of pyridyl malondialdehyde synthesis, a pyridylacetic acid ester, such as ethyl 4-pyridylacetate, would serve as an ideal starting material. The reaction would proceed via formylation at the α-carbon of the ester, followed by hydrolysis to yield the desired pyridyl malondialdehyde.

A generalized workflow for this synthesis is depicted below:

Caption: Generalized Vilsmeier-Haack synthesis of 2-(4-pyridyl)malondialdehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of a Heterocyclic Substrate (Adapted for Pyridylacetic Acid Ester)

The following is a representative, detailed protocol adapted from the Vilsmeier-Haack formylation of indole, illustrating the key steps that would be involved in the synthesis of a pyridyl malondialdehyde.[14] Note: This protocol is illustrative and would require optimization for the specific pyridyl substrate.

Materials:

-

Ethyl 4-pyridylacetate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃) or a pre-formed Vilsmeier reagent

-

Sodium hydroxide (NaOH) solution (1 M)

-

Dichloromethane (DCM)

-

Water, deionized

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (appropriate volume for a 0.5 M solution). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation (if not using pre-formed): Slowly add POCl₃ (2.0 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0 °C during the addition. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve ethyl 4-pyridylacetate (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice and water. Then, neutralize the solution by the dropwise addition of 1 M NaOH solution until the pH is approximately 7-8.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous phase).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyridyl malondialdehyde.

Physicochemical Properties

The physicochemical properties of pyridyl malondialdehydes are crucial for their handling, formulation, and biological activity. Below is a table summarizing key properties for representative isomers.

| Property | 2-(2-pyridyl)malondialdehyde | 2-(4-pyridyl)malondialdehyde |

| Molecular Formula | C₈H₇NO₂ | C₈H₇NO₂ |

| Molecular Weight | 149.15 g/mol | 149.15 g/mol |

| Appearance | Solid | Solid |

| Purity | ~97% | ~95-97% |

| CAS Number | 212755-83-4 | 51076-46-1 |

| InChIKey | ZQMMLUFYTCOQTB-UHFFFAOYSA-N | RYYVVCNGQOENKM-UHFFFAOYSA-N |

Data sourced from commercial suppliers and chemical databases.

III. Biological Activity and Therapeutic Potential: A Scaffold of Intrigue

The therapeutic potential of pyridyl malondialdehydes can be inferred from the known biological activities of both the pyridine nucleus and the malondialdehyde moiety, as well as emerging studies on related structures. The pyridine ring is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[15] Malondialdehyde, as a reactive carbonyl species, is known to interact with various biological targets.[7] The combination of these two features in a single molecule creates a unique platform for therapeutic intervention.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of various substituted pyridine derivatives.[15][16] The cytotoxicity of these compounds is often evaluated against a panel of cancer cell lines, with IC₅₀ values serving as a key metric of potency. While specific IC₅₀ data for pyridyl malondialdehydes are not extensively reported, the data for structurally related pyridyl compounds provide a strong rationale for their investigation as anticancer agents.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyridin-2-yl Urea Derivatives | ASK1 Kinase | 0.00155 | [17] |

| Pyrazolo[3,4-b]pyridine Derivatives | Km-12 | 0.304 | [18] |

| Pyridine-Oxadiazole Derivatives | A549 | 6.99 | [19] |

| Pyridone-based Analogues | A549, MCF-7 | 0.008 - 0.015 | [16] |

These findings suggest that the pyridine scaffold is a promising starting point for the design of potent anticancer agents. The malondialdehyde moiety could further enhance this activity through various mechanisms, including the generation of intracellular reactive oxygen species or the inhibition of key metabolic enzymes.

Neurodegenerative Diseases

The role of pyridyl compounds in the context of neurodegenerative diseases is an area of growing interest.[20] One of the key pathological hallmarks of Alzheimer's disease is the aggregation of the amyloid-beta (Aβ) peptide.[21][22] Several studies have shown that certain pyridine derivatives can inhibit Aβ aggregation.[23] For instance, a pyridine amine derivative was shown to inhibit both self- and metal-induced Aβ aggregation and alleviate Aβ-induced paralysis in a C. elegans model of Alzheimer's disease.[23]

The malondialdehyde component of these molecules could also play a role in neurodegeneration. MDA is known to induce neuronal damage by disrupting Ca²⁺ homeostasis.[7] However, in a therapeutic context, the controlled delivery of a reactive carbonyl species within a larger molecule could potentially be harnessed to modulate protein aggregation or other pathological processes. For example, small molecules that inhibit protein aggregation are a major focus of drug discovery for neurodegenerative diseases.[13][24]

The potential dual-action of pyridyl malondialdehydes, with the pyridine ring targeting specific protein interactions and the malondialdehyde moiety modulating the local cellular environment, makes them compelling candidates for further investigation in neurodegenerative disease research.

Mechanism of Action: A Working Hypothesis

The precise mechanism of action for pyridyl malondialdehyde compounds is likely multifaceted and context-dependent. Based on the known chemistry of its components, we can propose a working hypothesis for their biological effects.

Caption: Proposed dual-action mechanism of pyridyl malondialdehydes.

The pyridine moiety can engage in specific, non-covalent interactions with biological targets, such as the active site of an enzyme or the surface of a protein aggregate. This interaction would be governed by forces like hydrogen bonding and π-stacking. Simultaneously, the reactive malondialdehyde portion could form covalent bonds, such as Schiff bases, with nucleophilic residues (e.g., lysine) on the target protein. This dual-action of specific targeting followed by covalent modification could lead to potent and irreversible inhibition of enzyme activity or the disruption of protein aggregates.

IV. Future Directions and Conclusion

The field of pyridyl malondialdehyde research is still in its nascent stages, yet the foundational chemistry and preliminary biological data suggest a promising future. Key areas for future investigation include:

-

Expansion of the Chemical Space: The synthesis and screening of a broader library of pyridyl malondialdehyde derivatives with diverse substitution patterns on the pyridine ring are needed to establish clear structure-activity relationships.

-

Elucidation of Specific Mechanisms: Detailed biochemical and cellular studies are required to identify the specific protein targets of these compounds and to validate the proposed dual-action mechanism.

-

In Vivo Efficacy Studies: Promising lead compounds identified through in vitro screening will need to be evaluated in animal models of cancer and neurodegenerative diseases to assess their therapeutic potential.

References

- Hantzsch, A. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638.

- Tschitschibabin, A. E. (1924). Über eine neue Synthese von Pyridin-Derivaten. Journal für Praktische Chemie, 107(1-4), 122-128.

- Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. (2016). Der Pharma Chemica, 8(3), 124-131.

- US Patent 3,274,206. (1966). Process for the production of pyridine aldehydes.

- Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (2023). Antioxidants, 12(7), 1392.

- TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent. (2019). Tokyo Chemical Industry Co., Ltd.

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

- Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. (2023). Molecules, 28(14), 5489.

- Inhibition of protein aggregation and amyloid formation by small molecules. (2015). Current Opinion in Structural Biology, 30, 50-56.

-